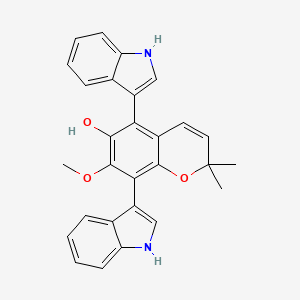

Kumbicin C

Übersicht

Beschreibung

Kumbicin C is a bis-indolyl benzenoid fungal metabolite produced by the soil fungus Aspergillus kumbius . It was first isolated and characterized by Piggott and co-workers in 2016 . This compound has shown significant biological activity, including the inhibition of the growth of mouse myeloma cells and the Gram-positive bacterium Bacillus subtilis .

Wirkmechanismus

Kumbicin C, also known as 5,8-di-1H-indol-3-yl-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-ol, is a bis-indolyl benzenoid compound . It is a fungal metabolite produced by Aspergillus kumbius . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets NS-1 mouse myeloma cells and the Gram-positive bacterium Bacillus subtilis . The compound inhibits the growth of these cells, indicating its potential as an anti-tumor and antibacterial agent .

Mode of Action

It is known that this compound interacts with its targets (ns-1 mouse myeloma cells and bacillus subtilis) and inhibits their growth

Biochemical Pathways

Given its inhibitory effects on ns-1 mouse myeloma cells and bacillus subtilis, it is likely that this compound affects pathways related to cell growth and proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of growth of NS-1 mouse myeloma cells and Bacillus subtilis . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer and bacterial infections .

Action Environment

It is known that this compound is a fungal metabolite produced by aspergillus kumbius, suggesting that its production and activity may be influenced by the environmental conditions suitable for this fungus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kumbicin C is typically isolated from the fungal species Aspergillus kumbius. The cultivation and fractionation of secondary metabolites from Aspergillus kumbius reveal a unique chemotype comprising kumbicins A, B, C, and D . The metabolites are dissolved in dimethyl sulfoxide to provide stock solutions, which are then used for further analysis .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced through the cultivation of Aspergillus kumbius in controlled laboratory conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kumbicin C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die einzigartige Struktur der Verbindung ermöglicht es ihr, unter bestimmten Bedingungen an diesen Reaktionen teilzunehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel wie Dimethylsulfoxid . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate von this compound ergeben, während Reduktionsreaktionen reduzierte Formen der Verbindung erzeugen können .

Wissenschaftliche Forschungsanwendungen

Kumbicin C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Zellwachstums und der bakteriellen Aktivität. Die Verbindung zielt auf bestimmte molekulare Pfade ab, die an der Zellteilung und der Synthese der bakteriellen Zellwand beteiligt sind . Das ungewöhnliche 2H-Chromenringsystem von this compound wird durch Cyclisierung der Prenylgruppe von Kumbicin D gebildet, was zu seiner biologischen Aktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Kumbicin C ist strukturell mit anderen Bis-Indolyl-Benzoiden und Benzochinonen verwandt, wie z. B. Petromicinen und Asterriquinonen . Diese Verbindungen teilen ähnliche biologische Aktivitäten, darunter antibakterielle und Antikrebs-Eigenschaften. Die einzigartige Struktur und die spezifischen Hemmeffekte von this compound auf Maus-Myelomzellen und grampositive Bakterien unterscheiden sie von anderen ähnlichen Verbindungen .

Liste ähnlicher Verbindungen:

- Kumbicin A

- Kumbicin B

- Kumbicin D

- Petromicin C

- Petromicin D

- Asterriquinon

Eigenschaften

IUPAC Name |

5,8-bis(1H-indol-3-yl)-7-methoxy-2,2-dimethylchromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-28(2)13-12-18-23(19-14-29-21-10-6-4-8-16(19)21)25(31)27(32-3)24(26(18)33-28)20-15-30-22-11-7-5-9-17(20)22/h4-15,29-31H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUDQEFLDBAHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C(=C(C(=C2O1)C3=CNC4=CC=CC=C43)OC)O)C5=CNC6=CC=CC=C65)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

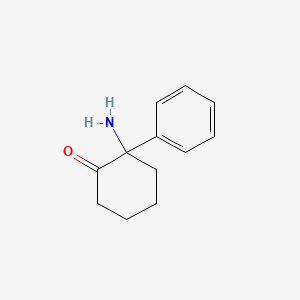

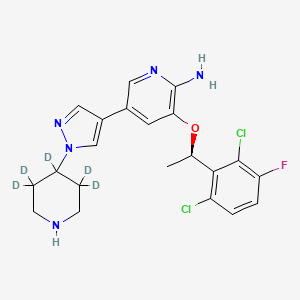

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

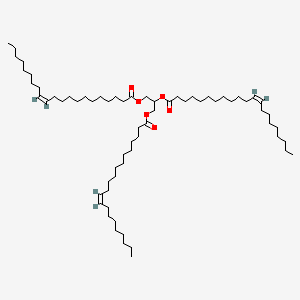

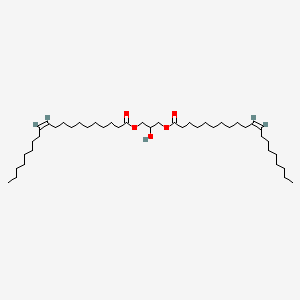

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

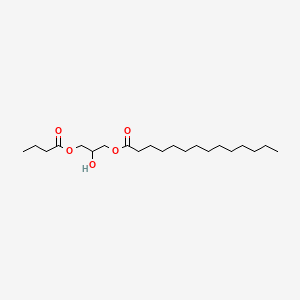

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

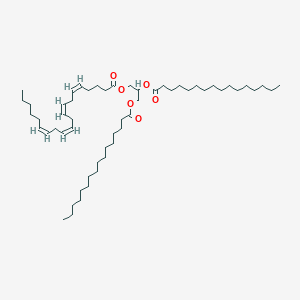

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

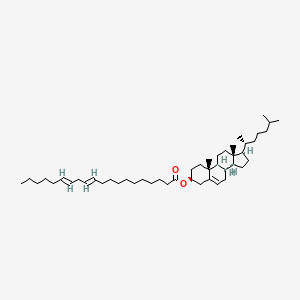

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)